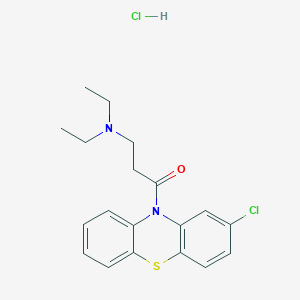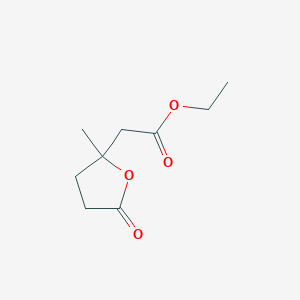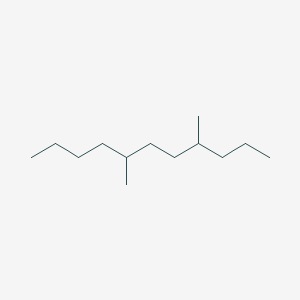
4,7-Dimethylundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethylundecane is a hydrocarbon with the chemical formula C13H28. It is commonly used in scientific research as a reference compound for gas chromatography-mass spectrometry analysis due to its unique properties.
Applications De Recherche Scientifique
Odor Emission from Dishwashers
A study investigated the emission of unwanted odors in dishwashers, specifically identifying 4,7-dimethylundecane as one of the compounds released from plastic materials used in these appliances. This compound contributes to the undesirable odors in dishwashers, which can impact consumer preferences (Ekinci, 2021).
Crystal Engineering Studies
4,7-Dimethylpentacyclo[6.3.0.02,6.03,10.05,9] undecane-4,7-diol, a derivative of 4,7-dimethylundecane, has been studied for its structural properties. This compound forms various lattice types and is a part of crystal engineering studies to predict new inclusion hosts (Bishop et al., 1993).
Helical Tubuland Diol Host
Research on the complexation of ethanol by a helical tubuland diol host, derived from 4,7-dimethylundecane, showed that it forms cocrystalline complexes with ethanol. These complexes are important for understanding molecular interactions and potential applications in molecular encapsulation (Ahn et al., 1999).
Antibacterial Activity
Methyl-4,8-dimethylundecanate, a compound related to 4,7-dimethylundecane, was isolated from the marine actinobacterium Streptomyces albogriseolus ECR64 and showed antibacterial activity. This discovery highlights the potential of derivatives of 4,7-dimethylundecane in developing new antibacterial agents (Thirumurugan et al., 2018).
Propriétés
Numéro CAS |
17301-32-5 |
|---|---|
Nom du produit |
4,7-Dimethylundecane |
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
4,7-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-9-13(4)11-10-12(3)8-6-2/h12-13H,5-11H2,1-4H3 |
Clé InChI |
IEVWHTVOIZEXCC-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CCC(C)CCC |
SMILES canonique |
CCCCC(C)CCC(C)CCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



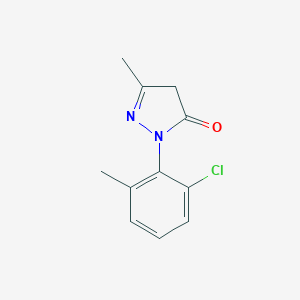
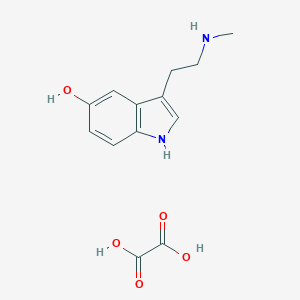
![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B94665.png)
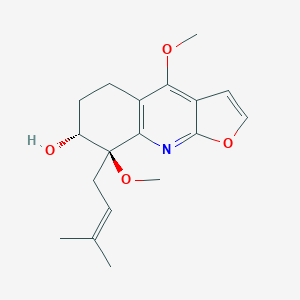
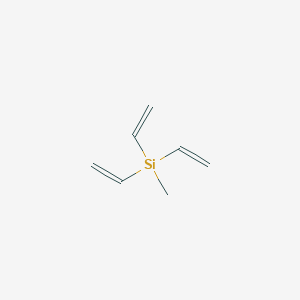
![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
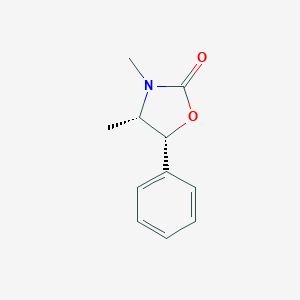
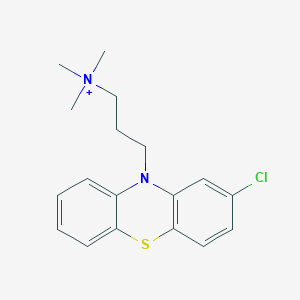
![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)
![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)
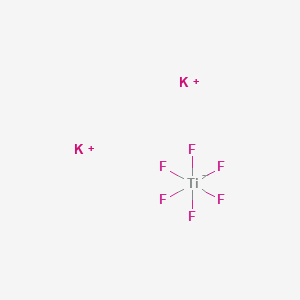
![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)
